molecular formula C13H24N2O2 B2821382 Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2155840-20-1

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate

Katalognummer B2821382
CAS-Nummer: 2155840-20-1
Molekulargewicht: 240.347
InChI-Schlüssel: JMOZKVNMOLZJSA-ZWNOBZJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate, commonly referred to as TBOA, is a compound that has gained significant attention in the field of neuroscience due to its ability to inhibit glutamate transporters. In

Wirkmechanismus

TBOA inhibits glutamate transporters by binding to their substrate-binding sites, thereby preventing glutamate uptake. This leads to an accumulation of extracellular glutamate and enhanced synaptic transmission. TBOA has been shown to be selective for the excitatory amino acid transporter subtype 1 (EAAT1) and subtype 2 (EAAT2), which are primarily expressed in astrocytes and regulate glutamate levels in the synaptic cleft.
Biochemical and Physiological Effects:
TBOA's inhibition of glutamate transporters has several biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, leading to enhanced synaptic transmission and neuronal excitability. This can have both positive and negative effects, depending on the context. In some cases, TBOA has been shown to induce seizures in animal models, while in others, it has been shown to have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

TBOA's ability to selectively inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in neurological disorders. However, its effects on neuronal excitability and the potential for inducing seizures must be taken into account when designing experiments. Additionally, TBOA's short half-life and poor solubility can make it challenging to work with in vitro and in vivo experiments.

Zukünftige Richtungen

There are several potential future directions for TBOA research. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Additionally, TBOA's effects on neuronal excitability and its potential for inducing seizures make it a potential candidate for the treatment of epilepsy. Finally, TBOA's ability to enhance synaptic transmission and neuronal excitability may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesemethoden

TBOA is a synthetic compound that can be prepared via several methods, including the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with (S)-2-amino-4-methylpentanoic acid. Another method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with (S)-2-amino-4-methylpentanenitrile, followed by hydrolysis of the nitrile to the carboxylic acid.

Wissenschaftliche Forschungsanwendungen

TBOA is widely used in neuroscience research due to its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a crucial role in regulating its concentration in the synapse. TBOA's ability to inhibit these transporters has been shown to increase extracellular glutamate levels, leading to enhanced synaptic transmission and neuronal excitability. This has implications for the study of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-10-6-7-13(10,15)9-14/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZKVNMOLZJSA-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@]1(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132371612

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.